(r)-2-Amino-2-(3-chloro-2,4-difluorophenyl)ethan-1-ol
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Overview
Description
®-2-Amino-2-(3-chloro-2,4-difluorophenyl)ethan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of amino, chloro, and difluoro groups in its structure suggests it may have interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3-chloro-2,4-difluorophenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis may start from commercially available 3-chloro-2,4-difluoroaniline.
Chiral Resolution: The chiral center can be introduced using chiral catalysts or by resolution of racemic mixtures.
Reaction Conditions: Typical reaction conditions may include the use of solvents like ethanol or methanol, and reagents such as sodium borohydride for reduction steps.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The chloro and difluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the amino group could yield imines, while substitution reactions could introduce new functional groups at the chloro or difluoro positions.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in asymmetric catalysis.
Biology
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural features.
Protein Interaction: Could be used in studies of protein-ligand interactions.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting specific biological pathways.
Diagnostic Agents: May be used in the synthesis of diagnostic agents for imaging or detection of diseases.
Industry
Material Science:
Agriculture: Could be used in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(3-chloro-2,4-difluorophenyl)ethan-1-ol would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the amino group suggests it could form hydrogen bonds, while the chloro and difluoro groups may participate in hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-2-(3-chlorophenyl)ethan-1-ol: Lacks the difluoro groups, which may affect its reactivity and biological activity.
®-2-Amino-2-(2,4-difluorophenyl)ethan-1-ol: Similar structure but with different substitution pattern, which may influence its chemical properties.
®-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol: Contains a single fluorine atom, potentially altering its interactions and reactivity.
Uniqueness
The unique combination of amino, chloro, and difluoro groups in ®-2-Amino-2-(3-chloro-2,4-difluorophenyl)ethan-1-ol may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
(R)-2-Amino-2-(3-chloro-2,4-difluorophenyl)ethan-1-ol, a compound with the CAS number 1213080-88-6, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its anticancer, antibacterial, and anti-inflammatory effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Its structural characteristics suggest that it may interact with various cellular targets involved in cancer progression.
Case Study: In Vitro Studies
In a study assessing various aminochalcones, this compound exhibited significant antiproliferative activity against several cancer cell lines. The IC50 values were determined for different cell lines:
Cell Line | IC50 Value (µM) |
---|---|
MCF-7 | 15.7 ± 5.9 |
MDA-MB-231 | 33.9 ± 7.1 |
The compound induced apoptosis in MCF-7 cells and upregulated p53 expression, indicating its potential as an anticancer agent .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. It was tested against various strains of bacteria, demonstrating promising results.
Case Study: Antibacterial Screening
In a comparative study of aminochalcones, this compound was found to inhibit the growth of:
Bacterial Strain | Inhibition Diameter (mm) at 500 µg/mL |
---|---|
Staphylococcus aureus | 10.33 ± 0.01 |
Escherichia coli | 10.68 ± 0.16 |
These results indicate that the compound possesses significant antibacterial activity comparable to established antibiotics .
Anti-inflammatory Activity
The compound's anti-inflammatory potential has been linked to its ability to inhibit myeloperoxidase (MPO), an enzyme involved in inflammatory processes.
In vitro assays showed that this compound inhibited MPO chlorinating activity with an IC50 value of 0.26 ± 0.04 µmol/L. This suggests that the compound could be a candidate for further development as an anti-inflammatory agent .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- Amino Group : Essential for interaction with biological targets.
- Chlorine and Fluorine Substituents : These halogen atoms enhance lipophilicity and potentially improve membrane permeability.
- Phenyl Ring : Provides a platform for π-stacking interactions with target proteins.
Properties
Molecular Formula |
C8H8ClF2NO |
---|---|
Molecular Weight |
207.60 g/mol |
IUPAC Name |
(2R)-2-amino-2-(3-chloro-2,4-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H8ClF2NO/c9-7-5(10)2-1-4(8(7)11)6(12)3-13/h1-2,6,13H,3,12H2/t6-/m0/s1 |
InChI Key |
UOYLTWDKRWFKNQ-LURJTMIESA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1[C@H](CO)N)F)Cl)F |
Canonical SMILES |
C1=CC(=C(C(=C1C(CO)N)F)Cl)F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.